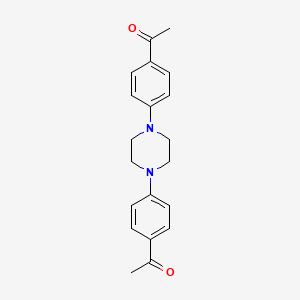
1,1'-Hexamethylenebis(3-ethylurea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Hexamethylenebis(3-ethylurea) is a chemical compound with the molecular formula C12H26N4O2 It is a member of the urea family, characterized by the presence of two urea groups connected by a hexamethylene chain
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Hexamethylenebis(3-ethylurea) can be synthesized through the reaction of hexamethylenediamine with ethyl isocyanate. The reaction typically occurs under controlled conditions, with the reactants being mixed in a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Hexamethylenebis(3-ethylurea) involves similar synthetic routes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure high yield and purity. The product is then subjected to various purification processes, including distillation and crystallization, to obtain the final compound.
化学反応の分析
Types of Reactions
1,1’-Hexamethylenebis(3-ethylurea) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The oxidation of 1,1’-Hexamethylenebis(3-ethylurea) typically results in the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions yield amine derivatives.
Substitution: Substitution reactions produce various substituted urea compounds.
科学的研究の応用
1,1’-Hexamethylenebis(3-ethylurea) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.
作用機序
The mechanism of action of 1,1’-Hexamethylenebis(3-ethylurea) involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and proteins, leading to the inhibition of their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes by binding to active sites on target molecules.
類似化合物との比較
Similar Compounds
- 1,1’-Hexamethylenebis(3-butylurea)
- 1,1’-Hexamethylenebis(3-allylurea)
- 1,1’-Hexamethylenebis(3-isobutylurea)
Uniqueness
1,1’-Hexamethylenebis(3-ethylurea) is unique due to its specific ethyl substituents on the urea groups, which confer distinct chemical and physical properties
特性
分子式 |
C12H26N4O2 |
|---|---|
分子量 |
258.36 g/mol |
IUPAC名 |
1-ethyl-3-[6-(ethylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C12H26N4O2/c1-3-13-11(17)15-9-7-5-6-8-10-16-12(18)14-4-2/h3-10H2,1-2H3,(H2,13,15,17)(H2,14,16,18) |
InChIキー |
MRHOHLOVVJDWBR-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NCCCCCCNC(=O)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


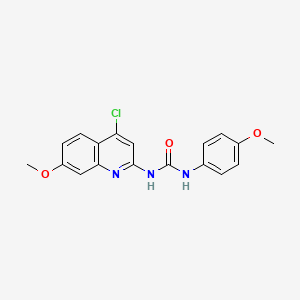
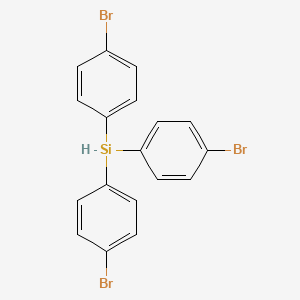

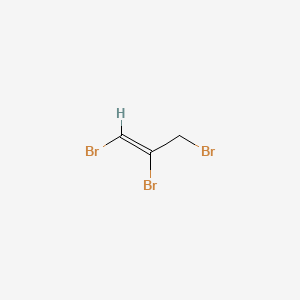

![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)

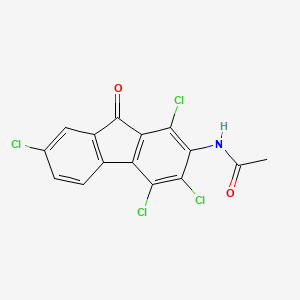
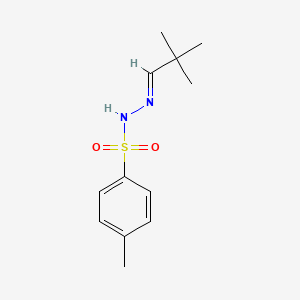


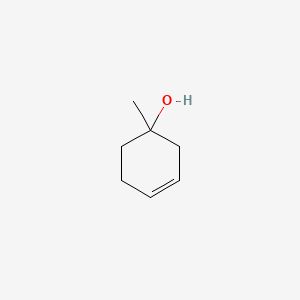
![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
